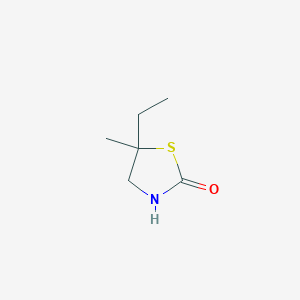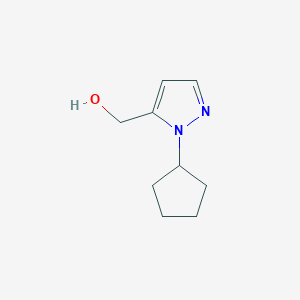![molecular formula C23H20FN3O2S2 B2462727 2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1207058-41-0](/img/structure/B2462727.png)
2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide” is a biochemical for research purposes . It has a molecular formula of C23H20FN3O2S2 and a molecular weight of 453.55 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C23H20FN3O2S2. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. This moiety is substituted with an ethyl group at the 3-position and a phenyl group at the 7-position. The 2-position of the thieno[3,2-d]pyrimidin-2-yl moiety is linked via a sulfur atom to an acetamide group, which is further substituted with a 4-fluoro-2-methylphenyl group .
Scientific Research Applications
Environmental Impact and Degradation Pathways
Advanced oxidation processes (AOPs) are gaining attention due to the growing concerns over water scarcity and environmental contamination. 2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide and similar compounds are studied for their degradation pathways, by-products, and biotoxicity when subjected to AOPs. The degradation of acetaminophen, a compound with similar structural features, produces various by-products with varying degrees of biotoxicity, which is crucial for understanding the environmental impact and potential ecosystem threats of such compounds. The study also emphasizes the importance of enhancing degradation methods to mitigate ecological risks (Qutob et al., 2022).
Carcinogenicity Studies and Isosteric Substitutions
The molecule's structural analogs, specifically thiophene analogs, have been synthesized and evaluated for their potential carcinogenicity. These studies offer insights into the biological activity alterations when aromatic rings in biologically active molecules are replaced with isosteric or isoelectronic aromatic rings. This research adds to the understanding of the compound's activity profile and potential health risks (Ashby et al., 1978).
Enzyme Inhibition and Pharmaceutical Applications
The compound's structural framework is instrumental in the study of enzyme inhibitors and pharmaceutical applications. For example, studies on compounds like zaleplon, which has a similar pyrimidine structure, highlight the importance of specific structural features for enzyme inhibition and pharmaceutical effects. Understanding the binding and activity profiles of such compounds can inform the development of new drugs with improved efficacy and safety profiles (Heydorn, 2000).
Synthesis and Chemical Properties
The compound and its analogs are subjects of extensive research focusing on practical synthesis methods and chemical properties. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of related pharmaceuticals, demonstrates the challenges and innovative approaches in the chemical synthesis of such complex molecules. These studies contribute to the broader understanding of the compound's chemical behavior and potential for use in various industrial and pharmaceutical applications (Qiu et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-3-27-22(29)21-20(17(12-30-21)15-7-5-4-6-8-15)26-23(27)31-13-19(28)25-18-10-9-16(24)11-14(18)2/h4-12H,3,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZPXOYDCZUITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(2E)-2-cyano-2-{[(1-hydroxy-3-phenylpropan-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2462645.png)
![N-Benzyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2462646.png)



![N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2462653.png)


![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/no-structure.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2462663.png)

